REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6](I)[CH:5]=[CH:4][C:3]=1[NH:9][C:10](=[O:12])[CH3:11].[Cu][C:14]#[N:15].O.C(O)C>CC(O)COC(C(C)=C)=O>[C:14]([C:6]1[CH:5]=[CH:4][C:3]([NH:9][C:10](=[O:12])[CH3:11])=[C:2]([F:1])[CH:7]=1)#[N:15]
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Name
|
|
Quantity
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63 g
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Type
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reactant
|
Smiles
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FC1=C(C=CC(=C1)I)NC(C)=O
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Name
|
|
Quantity
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100 mL
|
Type
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solvent
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Smiles
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CC(COC(=O)C(=C)C)O
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Name
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Copper(1) cyanide
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Quantity
|
20.6 g
|
Type
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reactant
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Smiles
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[Cu]C#N
|
Name
|
|
Quantity
|
1 L
|
Type
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reactant
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Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
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reactant
|
Smiles
|
C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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153 °C
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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A large amount of solid formed
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Type
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FILTRATION
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Details
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The solid was filtered
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Type
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WASH
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Details
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washed with water (200 mL)
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Type
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EXTRACTION
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Details
|
The solid was extracted
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Type
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TEMPERATURE
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Details
|
by heating in a flask with methylene chloride (500 mL) for 15 min
|
Duration
|
15 min
|
Type
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FILTRATION
|
Details
|
The solid was filtered off
|
Type
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WASH
|
Details
|
washed with methylene chloride (3×100 mL)
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Type
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WASH
|
Details
|
The combined organic extracts were washed with brine (200 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a brown-orange solid
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated to reflux
|
Type
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FILTRATION
|
Details
|
The cooled mixture was filtered
|
Type
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CUSTOM
|
Details
|
to give a light brown solid
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
TEMPERATURE
|
Details
|
cooled overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to give a further crop of solid
|
Type
|
WASH
|
Details
|
The combined solids were washed with cold ethanol (30 mL)
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Type
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CUSTOM
|
Details
|
dried under vacuum
|
Type
|
CUSTOM
|
Details
|
to give 30 g (168 mmol)
|
Name
|
|
Type
|
|
Smiles
|
C(#N)C1=CC(=C(C=C1)NC(C)=O)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |